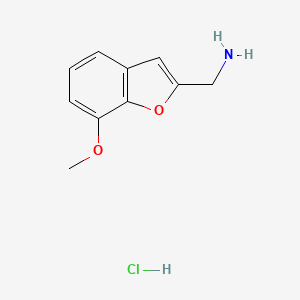![molecular formula C13H19NO4S B1434067 4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858252-12-6](/img/structure/B1434067.png)
4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid
Übersicht
Beschreibung
“4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the molecular formula C13H19NO4S . It has a molecular weight of 285.36 g/mol . The IUPAC name for this compound is 4-(N-(m-tolyl)methylsulfonamido)butanoic acid .
Molecular Structure Analysis
The InChI code for “4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid” is 1S/C12H17NO4S/c1-10-5-3-6-11(9-10)13(18(2,16)17)8-4-7-12(14)15/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15) . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model of the molecule.Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Studies
Molecular Docking, Vibrational, Structural, Electronic and Optical Studies : This study presents in-depth spectroscopic and structural investigations of butanoic acid derivatives, specifically focusing on 4–[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid (6DAMB) and 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid (5DAMB). The research involved comparing seventy-two characteristic vibrational bands of the compounds with experimental data. It also examined the molecule's stability through hyper-conjugative interactions and charge delocalization using natural bond orbital (NBO) analysis. The study underscores the potential of these compounds as nonlinear optical materials due to their dipole moment and first hyperpolarizabilities. Moreover, the theoretical Ultraviolet–Visible spectra of these compounds were analyzed using the TD-DFT method, and molecular docking studies indicated that these compounds inhibit Placenta growth factor (PIGF-1), suggesting significant pharmacological importance (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2018).
Synthetic Chemistry and Applications
Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues : This paper discusses a high-yielding five-step synthesis of the title compound, starting from 2,4-dimethylaniline. The process includes N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid using thionyl chloride, and intramolecular cyclization via a Friedel–Crafts reaction. This synthesis process demonstrates the potential for creating analogues of the title compound, indicating a broad range of applications in synthetic chemistry (R. K. Vaid et al., 2014).
Spectroscopic Analysis and Computational Studies
Spectroscopic Investigation, Vibrational Assignments, Fukui Functions, HOMO-LUMO, MEP, and Molecular Docking Evaluation : This paper highlights the spectroscopic analysis of 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid (DMOA) using FT-IR and FT-Raman spectra. It explores the compound's reactivity, charge transfer, and electron delocalization through NBO analysis, HOMO-LUMO, hardness, softness, and first hyperpolarizability. The study also examines the molecular electrostatic potential results, illustrating the compound's electrophilic and nucleophilic reactivity sites. Furthermore, molecular docking evaluations suggest that the compound could have biological applications due to its interactions with proteins (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2017).
Eigenschaften
IUPAC Name |
4-(3,4-dimethyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-6-7-12(9-11(10)2)14(19(3,17)18)8-4-5-13(15)16/h6-7,9H,4-5,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTQKIFLXVOHFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CCCC(=O)O)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



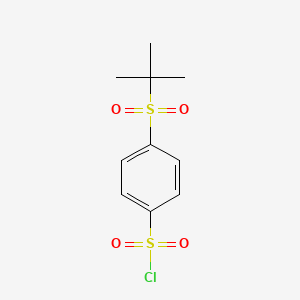
![[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid](/img/structure/B1433985.png)
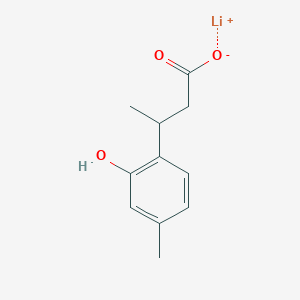
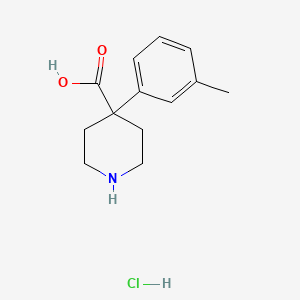
![2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride](/img/structure/B1433990.png)
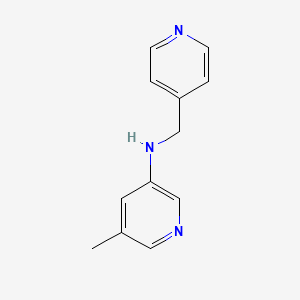
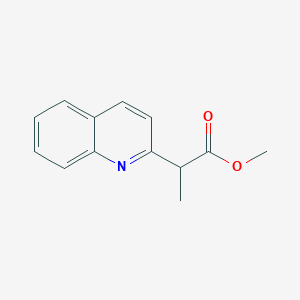
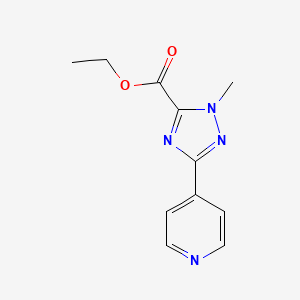
![8-Oxaspiro[4.5]decan-1-ol](/img/structure/B1433998.png)
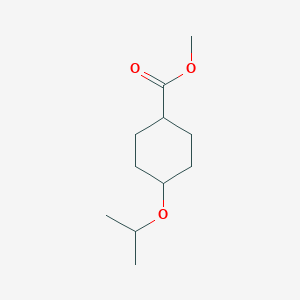
![N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434000.png)
![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1434003.png)
![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride](/img/structure/B1434005.png)
